Cas no 1099597-38-2 (1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene)

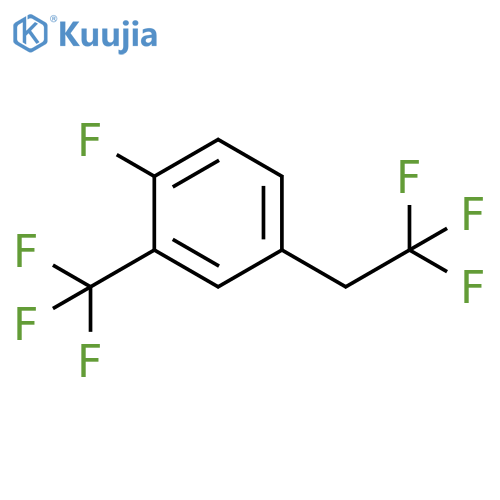

1099597-38-2 structure

商品名:1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene

CAS番号:1099597-38-2

MF:C9H5F7

メガワット:246.12482714653

CID:4571871

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-FLUORO-4-(2,2,2-TRIFLUOROETHYL)-2-(TRIFLUOROMETHYL)BENZENE

- Benzene, 1-fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-

- 1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene

-

- インチ: 1S/C9H5F7/c10-7-2-1-5(4-8(11,12)13)3-6(7)9(14,15)16/h1-3H,4H2

- InChIKey: YSKYCMMBVCKTEY-UHFFFAOYSA-N

- ほほえんだ: C1(F)=CC=C(CC(F)(F)F)C=C1C(F)(F)F

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1262674-5g |

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |

1099597-38-2 | 98% | 5g |

$720 | 2025-02-19 | |

| A2B Chem LLC | AX67257-1g |

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |

1099597-38-2 | 98% | 1g |

$95.00 | 2024-04-20 | |

| A2B Chem LLC | AX67257-5g |

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |

1099597-38-2 | 98% | 5g |

$380.00 | 2024-04-20 | |

| A2B Chem LLC | AX67257-250mg |

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |

1099597-38-2 | 98% | 250mg |

$44.00 | 2024-04-20 | |

| 1PlusChem | 1P01ER7D-1g |

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |

1099597-38-2 | 98% | 1g |

$125.00 | 2023-12-26 | |

| eNovation Chemicals LLC | Y1262674-1g |

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |

1099597-38-2 | 98% | 1g |

$255 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1262674-1g |

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |

1099597-38-2 | 98% | 1g |

$255 | 2025-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657139-25g |

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |

1099597-38-2 | 98% | 25g |

¥17152.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1262674-100g |

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |

1099597-38-2 | 98% | 100g |

$6505 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1262674-5g |

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |

1099597-38-2 | 98% | 5g |

$720 | 2025-03-01 |

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene 関連文献

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

1099597-38-2 (1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene) 関連製品

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 4964-69-6(5-Chloroquinaldine)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量